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Compound of Interest

Compound Name: Aminooxy-PEG4-Propargyl!

Cat. No.: B605443

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of Aminooxy-PEG4-Propargyl, a heterobifunctional linker crucial in bioconjugation, drug
delivery, and the development of advanced therapeutics such as antibody-drug conjugates
(ADCs) and proteolysis-targeting chimeras (PROTACS). The unique architecture of this linker,
featuring a terminal aminooxy group for reaction with aldehydes and ketones and a propargyl
group for "click" chemistry, enables the precise and efficient linkage of diverse molecular
entities.

Physicochemical Properties and Data

Aminooxy-PEG4-Propargyl is a well-defined molecule with specific physical and chemical
properties. The quantitative data for this compound are summarized in the table below for easy
reference and comparison.
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Property Value Reference(s)
CAS Number 1835759-78-8 [1][2]
Molecular Formula C11H21NOs [1][2]
Molecular Weight 247.29 g/mol [1]

Colorless to pale yellow oil or
Appearance ) Inferred

solid
Purity Typically =295% [2]

N Soluble in water, DMSO, DMF,
Solubility _ [3]
and chlorinated solvents

N Store at -20°C, protect from
Storage Conditions ] ] [3]
light and moisture

Synthesis of Aminooxy-PEG4-Propargyl

The synthesis of Aminooxy-PEG4-Propargyl is a multi-step process that can be achieved
through a reliable and scalable pathway. The overall strategy involves the initial propargylation
of a commercially available tetraethylene glycol, followed by the introduction of the aminooxy
functionality.

Synthetic Workflow

The logical flow of the synthesis is depicted in the following diagram:

Step 1: Propargylation Step 2: Phthalimide Installation Step 3: Deprotection

N-Phthalimido-PEG4-Propargyl razine, Aminooxy-PEG4-Propargyl

Propargyl Bromide, NaH, THF N imide, PPh3, DIAD, THF

Tetraethylene Glycol Propargyl-PEG4-OH

Click to download full resolution via product page

Caption: Synthetic workflow for Aminooxy-PEG4-Propargyl.
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Experimental Protocols

Step 1: Synthesis of 1-(Prop-2-yn-1-yloxy)-3,6,9-trioxaundecan-11-ol (Propargyl-PEG4-OH)

This procedure is adapted from established methods for the mono-propargylation of
polyethylene glycols.

o Materials:
o Tetraethylene glycol (1 equivalent)
o Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equivalents)
o Propargyl bromide, 80% solution in toluene (1.05 equivalents)
o Anhydrous tetrahydrofuran (THF)
e Procedure:

o To a solution of tetraethylene glycol in anhydrous THF at 0°C under an inert atmosphere
(e.g., argon or nitrogen), add sodium hydride portion-wise.

o Allow the mixture to warm to room temperature and stir for 1 hour.

o Cool the reaction mixture back to 0°C and add propargyl bromide dropwise.
o Let the reaction warm to room temperature and stir for 12-16 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction by the slow addition of water.

o Remove the THF under reduced pressure.

o Extract the agueous residue with dichloromethane (3 x 50 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.
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o Purify the crude product by column chromatography on silica gel (e.g., using a gradient of
ethyl acetate in hexanes) to yield Propargyl-PEG4-OH as a colorless oil.

o Expected Yield: 60-75%

Step 2: Synthesis of 2-(1-(Prop-2-yn-1-yloxy)-3,6,9-trioxaundecan-11-yloxy)isoindoline-1,3-
dione (N-Phthalimido-PEG4-Propargyl)

This step utilizes a Mitsunobu reaction to install the protected aminooxy group.
e Materials:

o Propargyl-PEG4-OH (1 equivalent)

[¢]

N-Hydroxyphthalimide (1.2 equivalents)

[e]

Triphenylphosphine (PPhs) (1.5 equivalents)

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

[e]

o

Anhydrous tetrahydrofuran (THF)
e Procedure:

o Dissolve Propargyl-PEG4-OH, N-hydroxyphthalimide, and triphenylphosphine in
anhydrous THF under an inert atmosphere.

o Cool the solution to 0°C in an ice bath.

o Add DIAD or DEAD dropwise to the cooled solution. A color change and/or formation of a
precipitate is typically observed.

o Allow the reaction to warm to room temperature and stir for 4-6 hours.
o Monitor the reaction by TLC.

o Once the starting material is consumed, concentrate the reaction mixture under reduced
pressure.
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o Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl
acetate in hexanes) to afford N-Phthalimido-PEG4-Propargyl.

o Expected Yield: 70-85%
Step 3: Synthesis of Aminooxy-PEG4-Propargyl
The final step involves the deprotection of the phthalimide group using hydrazine.
e Materials:
o N-Phthalimido-PEG4-Propargyl (1 equivalent)
o Hydrazine monohydrate (4-5 equivalents)
o Ethanol or Dichloromethane/Methanol mixture
e Procedure:

o Dissolve N-Phthalimido-PEG4-Propargyl in ethanol or a mixture of dichloromethane and
methanol.

o Add hydrazine monohydrate to the solution and stir at room temperature for 2-4 hours. A
white precipitate (phthalhydrazide) will form.

o Monitor the reaction by TLC.

o Upon completion, filter off the precipitate and wash it with the reaction solvent.
o Concentrate the filtrate under reduced pressure.

o Dissolve the residue in dichloromethane and wash with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the
final product, Aminooxy-PEG4-Propargyl. Further purification by column
chromatography may be performed if necessary.

o Expected Yield: >90%

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b605443?utm_src=pdf-body
https://www.benchchem.com/product/b605443?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Characterization of Aminooxy-PEG4-Propargyl

Thorough characterization is essential to confirm the identity, purity, and structural integrity of
the synthesized Aminooxy-PEG4-Propargyl.

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of the final
product.

Aminooxy-PEG4-Propargyl

Primary Characterization Purity and Identity Confirmation

NMR Spectroscopy Mass Spectrometry

(H and 2C) (ESI-MS) HPLC Analysis

Thin Layer Chromatography

Click to download full resolution via product page

Caption: Characterization workflow for Aminooxy-PEG4-Propargyl.

Spectroscopic and Chromatographic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR (400 MHz, CDCIs): The proton NMR spectrum is a key tool for structural verification.
The expected chemical shifts (d) are as follows:

o

0 4.20 (d, J = 2.4 Hz, 2H, -O-CH2-C=CH)

[¢]

0 3.85 (t, J = 6.2 Hz, 2H, -CH2-ONH2)

[¢]

& 3.70-3.60 (M, 12H, PEG -CH2-O-CHz-)

o

8 2.42 (t, J = 2.4 Hz, 1H, -C=CH)
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o Abroad singlet corresponding to the -ONH:z protons is also expected, though its position
can vary. A known spectrum is available for comparison.[4]

e 13C NMR (100 MHz, CDCIs): The carbon NMR spectrum will confirm the carbon framework of
the molecule. Expected chemical shifts are:

o &79.5 (-C=CH)

[¢]

5 74.8 (-C=CH)

[e]

0 75.5 (-CH2-ONH2)

o

5 70.8-70.0 (PEG -CH2-0O-)

[¢]

8 69.2 (-O-CH2-C=CH)

o

0 58.5 (-O-CH2-C=CH)
3.2.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of
the synthesized compound.

o Expected m/z:
o [M+H]*: 248.15
o [M+Na]*: 270.13
3.2.3. High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the final product.
o Typical Conditions:
o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um)

o Mobile Phase: A gradient of acetonitrile in water (both may contain 0.1% trifluoroacetic
acid or formic acid).
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o Flow Rate: 1.0 mL/min

o Detection: UV at 214 nm (for end-group analysis if applicable) or Evaporative Light
Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) for non-chromophoric
compounds.

o Expected Result: A single major peak indicating a purity of 295%.

Applications and Significance

Aminooxy-PEG4-Propargyl is a versatile linker used in various advanced applications in the
fields of life sciences and drug development:

PROTACS: It serves as a linker to connect a target protein-binding ligand and an E3 ligase-
recruiting ligand, facilitating targeted protein degradation.

» Antibody-Drug Conjugates (ADCs): The aminooxy group can react with an aldehyde-
functionalized antibody, while the propargyl group can be used to attach a cytotoxic payload
via click chemistry.

e Bioconjugation: This linker enables the site-specific modification of proteins, peptides, and
other biomolecules.[1] The PEG4 spacer enhances the solubility and pharmacokinetic
properties of the resulting conjugates.

o Click Chemistry: The terminal alkyne group readily participates in copper-catalyzed azide-
alkyne cycloaddition (CuAAC) reactions, providing a highly efficient and specific method for
conjugation.[1]

This in-depth technical guide provides researchers and drug development professionals with
the necessary information for the successful synthesis and characterization of Aminooxy-
PEG4-Propargyl. The detailed protocols and expected data will facilitate the reliable
production and quality control of this important bifunctional linker for a wide range of
applications in modern chemical biology and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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